

Application Notes & Protocols: Detection of CHF-6550 in Biological Samples

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Compound of Interest		
Compound Name:	CHF-6550	
Cat. No.:	B15619393	Get Quote

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These application notes provide a detailed overview and protocol for the quantitative analysis of **CHF-6550** and its primary metabolite, CHF-6671, in biological matrices. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and toxicological studies.

Introduction

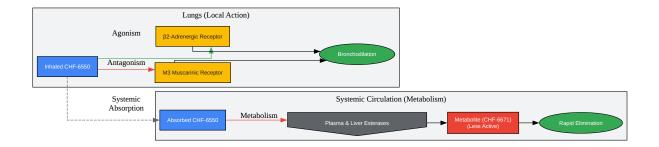
CHF-6550 is a novel inhaled "soft" dual-action bronchodilator, functioning as both a muscarinic antagonist and a β2 agonist (MABA), designed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD)[1][2]. Its "soft" drug characteristics are defined by a predictable and rapid systemic metabolism to a less active metabolite, CHF-6671, which minimizes systemic side effects[2][3]. Accurate and precise analytical methods are crucial for the determination of **CHF-6550** and CHF-6671 concentrations in biological samples to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The primary analytical method for the quantification of **CHF-6550** and its metabolite in biological samples is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high selectivity and sensitivity for accurate measurements in complex biological matrices like plasma and lung homogenate[4][5].

Signaling Pathway and Mechanism of Action



CHF-6550 is engineered to act locally in the lungs with limited systemic exposure. After inhalation, it targets M3 muscarinic receptors and β 2-adrenergic receptors in the airways. Systemically, it is rapidly metabolized by esterases to its less active metabolite, CHF-6671, which is then quickly eliminated. This targeted action and rapid metabolism are key to its safety profile.



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CHF-6550 Mechanism of Action and Metabolism

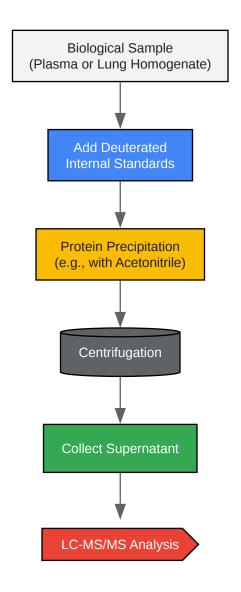
Analytical Method: LC-MS/MS

A sensitive and selective LC-MS/MS method has been developed and validated for the simultaneous quantification of **CHF-6550** and its metabolite CHF-6671 in rat plasma and lung homogenate[4].

Sample Preparation

A simple protein precipitation method is employed for sample preparation, which is efficient and suitable for high-throughput analysis[4][5].





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Sample Preparation Workflow

Liquid Chromatography

The chromatographic separation is achieved using a reversed-phase analytical column.



Parameter	Condition
Analytical Column	HSS T3[4][5]
Mobile Phase	Gradient elution with appropriate aqueous and organic phases
Flow Rate	0.5 mL/min[4][5]
Run Time	3.2 minutes[4][5]

Mass Spectrometry

Detection is performed using a triple-quadrupole tandem mass spectrometer with positive-ion electrospray ionization (ESI+) in Selected-Reaction Monitoring (SRM) mode[4][5].

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
CHF-6550	735.3	98.0[4][5]
CHF-6671	638.3	319.2 and 376.2[4]

Quantitative Data Summary

The LC-MS/MS method has been validated and demonstrated to be linear, sensitive, and accurate for the quantification of **CHF-6550** and CHF-6671 in rat plasma and lung homogenate.

Table 1: Linearity of the Method

Matrix	Analyte	Linear Range
Rat Plasma	CHF-6550	50 - 50,000 pg/mL[4][5]
CHF-6671	50 - 50,000 pg/mL[4]	
Rat Lung Homogenate	CHF-6550	0.1 - 100 ng/mL[4][5]
CHF-6671	0.3 - 300 ng/mL[4]	



Experimental Protocol: Quantification of CHF-6550 and CHF-6671 in Rat Plasma

This protocol is based on the validated method described by Vezzelli et al. (2023)[4].

- 1. Materials and Reagents
- CHF-6550 and CHF-6671 reference standards
- Deuterated internal standards for CHF-6550 and CHF-6671
- Rat plasma (control and study samples)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other appropriate modifier)
- · Microcentrifuge tubes
- Autosampler vials
- 2. Preparation of Standards and Quality Controls (QCs)
- Prepare stock solutions of CHF-6550, CHF-6671, and their deuterated internal standards in a suitable organic solvent (e.g., methanol or DMSO).
- Prepare a series of calibration standards by spiking control rat plasma with known concentrations of CHF-6550 and CHF-6671 to cover the linear range (50 - 50,000 pg/mL).
- Prepare at least three levels of QC samples (low, medium, and high) in control rat plasma.
- 3. Sample Preparation
- Aliquot 50 μL of plasma samples (standards, QCs, and unknown study samples) into microcentrifuge tubes.



- Add a fixed amount of the internal standard working solution to each tube.
- Add a protein precipitation agent (e.g., 200 μL of acetonitrile).
- Vortex each tube for approximately 1 minute.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase starting condition.
- Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
- 4. LC-MS/MS Analysis
- Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
- Inject a defined volume of the prepared sample onto the analytical column.
- Run the chromatographic separation using the established gradient method.
- Perform mass spectrometric detection in SRM mode using the specified transitions for CHF-6550, CHF-6671, and their internal standards.
- 5. Data Analysis
- Integrate the peak areas for each analyte and its corresponding internal standard.
- Calculate the peak area ratio (analyte/internal standard).
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration
 of the calibration standards.
- Determine the concentrations of **CHF-6550** and CHF-6671 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.



This detailed application note and protocol provide a robust framework for the reliable quantification of **CHF-6550** and its metabolite in biological samples, supporting further research and development of this promising therapeutic agent.

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